
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including piperidyl, hydroxyphenyl, and malonate moieties, which contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate typically involves multi-step organic reactions. The process begins with the preparation of the piperidyl and hydroxyphenyl intermediates, followed by their coupling with the malonate ester. Key steps include:
Preparation of 2-(2,2,6,6-tetramethylpiperidyl)ethyl bromide: This intermediate is synthesized by reacting 2,2,6,6-tetramethylpiperidine with ethyl bromide under basic conditions.
Synthesis of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde: This compound is prepared through the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a strong base.
Coupling Reaction: The final step involves the reaction of the prepared intermediates with diethyl malonate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the malonate moiety can be reduced to alcohols.
Substitution: The piperidyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidyl derivatives.
Scientific Research Applications
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the piperidyl groups may interact with biological receptors, modulating their activity. The malonate moiety can participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
Uniqueness
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate is unique due to its combination of piperidyl, hydroxyphenyl, and malonate groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and multifunctionality distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
75568-92-2 |
|---|---|
Molecular Formula |
C44H82N2O5 |
Molecular Weight |
719.1 g/mol |
IUPAC Name |
bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] 2-[2-[(2,4-ditert-butyl-3-hydroxycyclohexyl)methyl]butyl]propanedioate |
InChI |
InChI=1S/C44H82N2O5/c1-16-31(29-32-19-20-34(39(2,3)4)36(47)35(32)40(5,6)7)30-33(37(48)50-27-25-45-41(8,9)21-17-22-42(45,10)11)38(49)51-28-26-46-43(12,13)23-18-24-44(46,14)15/h31-36,47H,16-30H2,1-15H3 |
InChI Key |
HPTXAXJTAVWUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCC(C(C1C(C)(C)C)O)C(C)(C)C)CC(C(=O)OCCN2C(CCCC2(C)C)(C)C)C(=O)OCCN3C(CCCC3(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


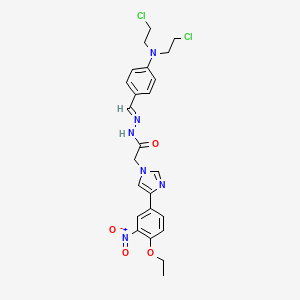

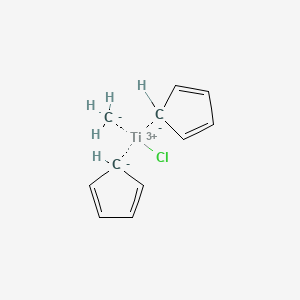
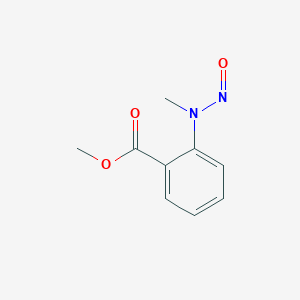

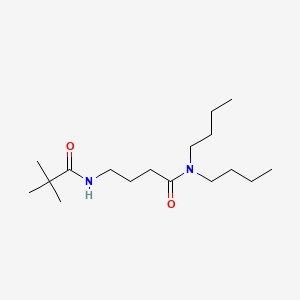
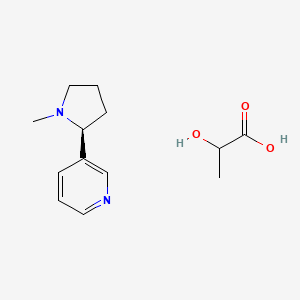
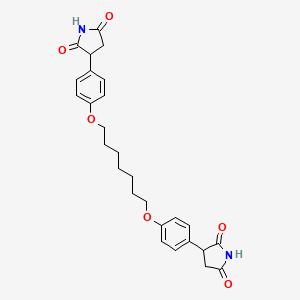

![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
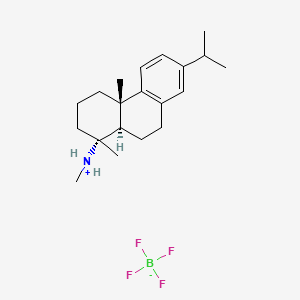
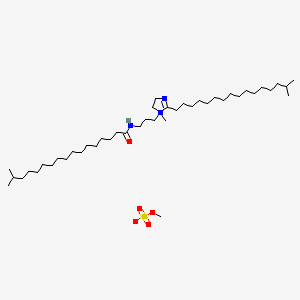
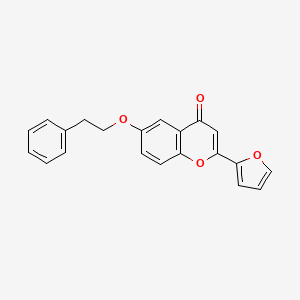
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
